Dentonin
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Overview
Description
Dentonin, also known as AC-100, is a 23-amino acid fragment of matrix extracellular phosphoglycoprotein (MEPE). It is a synthetic peptide that contains motifs regulating important cellular activities in the bone and dentin microenvironment. This compound is primarily used for dentin and bone regeneration, making it a novel biological agent in dental and orthopedic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dentonin is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The synthesized peptide is then lyophilized to obtain it in a stable, dry form suitable for storage and use .
Chemical Reactions Analysis
Types of Reactions
Dentonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with enhanced stability or bioactivity .
Scientific Research Applications
Dentonin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and interaction with extracellular matrix components.
Medicine: Applied in regenerative medicine for dentin and bone regeneration. .
Industry: Utilized in the development of biomaterials and scaffolds for tissue engineering applications.
Mechanism of Action
Dentonin exerts its effects by acting on committed odontoblast and osteoblast precursors. It induces reparative dentin formation in teeth and bone regeneration in bone defects. The mechanism involves the stimulation of integrin receptors on the surface of target cells, leading to the activation of intracellular signaling pathways that promote cell proliferation, differentiation, and matrix production. This compound does not induce ectopic bone or dentin formation, making it a tissue-specific agent .
Comparison with Similar Compounds
Similar Compounds
Bone Morphogenetic Proteins (BMPs): BMPs are growth factors that also promote bone and dentin formation.
Fibroblast Growth Factor (FGF): FGFs are involved in tissue repair and regeneration but have broader effects on various cell types compared to the tissue-specific action of Dentonin.
Transforming Growth Factor-beta (TGF-β): TGF-β plays a role in tissue regeneration and repair but can have pro-inflammatory effects, whereas this compound reduces inflammation.
Uniqueness of this compound
This compound’s uniqueness lies in its ability to specifically target odontoblast and osteoblast precursors, promoting tissue regeneration without inducing ectopic formation. Its tissue-protective properties and reduced inflammatory response make it a valuable agent in regenerative medicine .
Properties
In several preclinical models, AC-100 has demonstrated potent and selective dental tissue and bone formation activity, however the exact mechanism is not known. One study (PMID:15153459) showed that AC-100 enhances dental pulp stem cell (DPSC) proliferation by down-regulating P16, accompanied by up-regulation of ubiquitin protein ligase E3A and human ubiquitin-related protein SUMO-1. Enhanced cell proliferation required intact RGD and SGDG motifs in the peptide. This study shows that AC-100 can promote DPSC proliferation, with a potential role in pulp repair. | |
CAS No. |
400090-20-2 |
Molecular Formula |
C107H160N30O42 |
Molecular Weight |
2538.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C107H160N30O42/c1-6-51(4)86(135-99(171)67(43-83(155)156)128-96(168)63(39-75(111)143)127-97(169)65(41-81(151)152)121-78(146)46-116-87(159)55(23-15-33-115-107(113)114)122-92(164)58(28-31-79(147)148)124-91(163)57(26-29-73(109)141)125-93(165)60(36-50(2)3)126-98(170)66(42-82(153)154)131-102(174)85(112)52(5)140)103(175)134-70(49-139)105(177)137-35-17-25-72(137)101(173)130-62(38-54-20-11-8-12-21-54)95(167)133-69(48-138)89(161)118-47-77(145)120-64(40-80(149)150)88(160)117-45-76(144)119-59(27-30-74(110)142)104(176)136-34-16-24-71(136)100(172)129-61(37-53-18-9-7-10-19-53)94(166)123-56(22-13-14-32-108)90(162)132-68(106(178)179)44-84(157)158/h7-12,18-21,50-52,55-72,85-86,138-140H,6,13-17,22-49,108,112H2,1-5H3,(H2,109,141)(H2,110,142)(H2,111,143)(H,116,159)(H,117,160)(H,118,161)(H,119,144)(H,120,145)(H,121,146)(H,122,164)(H,123,166)(H,124,163)(H,125,165)(H,126,170)(H,127,169)(H,128,168)(H,129,172)(H,130,173)(H,131,174)(H,132,162)(H,133,167)(H,134,175)(H,135,171)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,178,179)(H4,113,114,115)/t51-,52?,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,85-,86-/m0/s1 |
InChI Key |
PRFOXOFIVVOCCT-GRDAUCDVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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